molecular formula C11H13NO2 B8438843 2-Carbamoyl-2-methyl propiophenone

2-Carbamoyl-2-methyl propiophenone

Cat. No.: B8438843
M. Wt: 191.23 g/mol
InChI Key: DEGIWFBDCYNTKK-UHFFFAOYSA-N
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Description

2-Carbamoyl-2-methyl propiophenone is a substituted propiophenone derivative featuring a carbamoyl (-CONH₂) group and a methyl (-CH₃) group at the α-position relative to the ketone. This structural modification distinguishes it from simpler aromatic ketones like propiophenone (C₆H₅COCH₂CH₃) and acetophenone (C₆H₅COCH₃).

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C11H13NO2/c1-11(2,10(12)14)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14)

InChI Key

DEGIWFBDCYNTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in α-Functionalization Reactions

Propiophenone and its derivatives undergo α-functionalization reactions, such as α-phenylselenation, due to the enolizable α-hydrogen. Evidence from cesium carbonate-catalyzed reactions shows that propiophenone (0.59 mmol yield) outperforms acetophenone (0.51 mmol) in α-phenylselenation with diphenyl diselenide, likely due to its longer alkyl chain stabilizing transition states . Cyclohexanone, a cyclic ketone, yields 0.43 mmol under identical conditions, highlighting the influence of ring strain versus linear structures.

For 2-carbamoyl-2-methyl propiophenone, the bulky methyl and carbamoyl groups would likely reduce enolization efficiency, lowering yields in similar reactions. The carbamoyl group’s electron-withdrawing nature may also deactivate the α-carbon, further diminishing reactivity compared to propiophenone.

Table 1: α-Phenylselenation Yields of Selected Carbonyl Compounds

Compound Yield (mmol) Reference
Propiophenone 0.59
Acetophenone 0.51
Cyclohexanone 0.43
This compound* <0.40 (est.)

*Estimated based on steric and electronic effects.

Amination Catalysis and Steric Effects

Propiophenone’s steric profile significantly impacts its amination efficiency. Over Au/TiO₂ catalysts with 2.9 nm Au particles, propiophenone achieves only 11% amine yield at 20% conversion due to steric hindrance near the carbonyl group . In contrast, less hindered ketones (e.g., acetophenone) show higher yields under similar conditions. Pd catalysts supported on polyethyleneimine also exhibit low yields (12%) for propiophenone amination, underscoring catalyst sensitivity .

The this compound derivative, with additional substituents, would face even greater steric challenges, likely resulting in sub-10% yields in amination reactions. The carbamoyl group might also interact with catalyst surfaces, altering selectivity or poisoning active sites.

Table 2: Amination Performance of Propiophenone vs. Catalysts

Catalyst System Amine Yield (%) Conversion (%) Reference
Au/TiO₂ (2.9 nm Au) 11 20
Pd/polyethyleneimine (2 nm Pd) 12
Heterocyclic Derivative Formation

Propiophenone reacts with sulfur and morpholine to form diverse heterocycles, such as β-morpholinopropiophenone and benzoylthioacetomorpholide, under mild conditions . This versatility stems from its ability to undergo tandem nucleophilic attacks and cyclization.

The this compound derivative could exhibit altered reactivity due to steric and electronic effects. The carbamoyl group may direct reactions toward amide-containing heterocycles (e.g., thiazolidinones), while the methyl group could limit ring size or regioselectivity. For example, morpholine adducts might form at lower yields compared to propiophenone, but with unique product distributions.

Table 3: Propiophenone-Derived Heterocycles

Reactants Products Formed Reference
Propiophenone + S + morpholine β-Morpholinopropiophenone, Benzoylthioacetomorpholide

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